molecular formula C13H17NO4 B8625818 Ethyl 2-(4-nitrophenyl)pentanoate

Ethyl 2-(4-nitrophenyl)pentanoate

Cat. No.: B8625818
M. Wt: 251.28 g/mol
InChI Key: DXJUZQLFJYGTKL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenyl)pentanoate is a nitro-substituted ester characterized by a pentanoate backbone with a 4-nitrophenyl group at the second carbon of the ester chain. Its synthesis typically involves Rh(II)-catalyzed C-H insertion or Mitsunobu reactions, as demonstrated in methodologies yielding related compounds like ethyl 2-(N-benzyl-2-diazoacetamidooxy)pentanoate (46% yield via silica gel chromatography) . The nitro group confers electron-withdrawing properties, influencing reactivity and physicochemical behavior, while the ethyl ester moiety contributes to hydrophobicity.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 2-(4-nitrophenyl)pentanoate

InChI

InChI=1S/C13H17NO4/c1-3-5-12(13(15)18-4-2)10-6-8-11(9-7-10)14(16)17/h6-9,12H,3-5H2,1-2H3

InChI Key

DXJUZQLFJYGTKL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Nitro-Substituted Esters

4-Nitrophenyl Pentanoate Structure: Features a nitro group directly attached to the phenyl ring but lacks the ethyl ester chain. Applications: Primarily used in organic synthesis as a leaving group due to the nitro group’s electron-withdrawing nature . Key Difference: The absence of the ethyl group in the ester chain reduces hydrophobicity compared to Ethyl 2-(4-nitrophenyl)pentanoate.

Ethyl 3-(4-Nitrophenyl)Propanoate Structure: Shorter ester chain (propanoate vs. pentanoate) with the nitro group on the phenyl ring. Reactivity: Reduced steric hindrance due to the shorter chain may enhance reaction kinetics in nucleophilic substitutions .

4-Nitrophenyl Benzoate Structure: Contains a benzoate ester (aromatic ring directly attached to the carbonyl) instead of an aliphatic pentanoate chain. Physicochemical Properties: Higher aromaticity increases rigidity and melting point compared to aliphatic esters like this compound .

Non-Nitro-Substituted Pentanoate Esters

Ethyl Pentanoate (Ethyl Valerate) Structure: Lacks the 4-nitrophenyl substituent. Applications: Widely studied as a biofuel additive; exhibits combustion properties comparable to fossil fuels (e.g., laminar burning velocity of 34.5 cm/s at 1 atm) . Aroma Release: More polar than nitro-substituted analogues, leading to higher oral release in ethanol-rich matrices (log P ~2.5 vs. ~3.5 for nitro derivatives) .

p-Methoxyphenyl Pentanoate Structure: Methoxy group (electron-donating) instead of nitro (electron-withdrawing) on the phenyl ring. Reactivity: Enhanced stability in acidic conditions due to the electron-donating methoxy group, contrasting with the nitro-substituted analogue’s susceptibility to reduction .

Functional Comparison

Physicochemical Properties
Compound log P (Predicted) Boiling Point (°C) Solubility in Ethanol Key Applications
This compound ~3.5 ~280 (est.) Moderate Organic synthesis, intermediates
Ethyl Pentanoate 2.5 145–148 High Biofuels, flavorants
4-Nitrophenyl Pentanoate ~2.8 >250 Low Leaving group in SN2 reactions
p-Methoxyphenyl Pentanoate ~2.7 ~265 Moderate Stabilizers, fragrances
Reactivity and Stability
  • Nitro Group Influence: this compound undergoes faster nucleophilic aromatic substitution compared to methoxy-substituted analogues due to the nitro group’s electron-withdrawing effect .
  • Combustion Behavior: Unlike ethyl pentanoate, which shows clean combustion in jet-stirred reactors (1000 ppm fuel concentration, 560–1160 K), nitro-substituted esters are less studied in this context but likely exhibit higher soot formation due to aromaticity .
Aroma and Solubility
  • Ethyl pentanoate is a key aroma-active compound in wines, with release rates influenced by ethanol concentration (higher release at 15% ethanol vs. 0.5%) .
  • In contrast, the nitro group in this compound increases hydrophobicity (log P ~3.5), likely reducing its solubility in polar matrices like ethanol-water mixtures .

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